Propargyl-PEG6-t-butyl ester

描述

Propargyl-PEG6-t-butyl ester: is a polyethylene glycol derivative that contains a propargyl group and a t-butyl protected carboxyl group. This compound is widely used in various chemical and biological applications due to its unique properties. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage . The t-butyl ester group can be easily converted to a carboxyl group under acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG6-t-butyl ester typically involves the following steps:

PEGylation: The initial step involves the attachment of polyethylene glycol (PEG) to a propargyl group. This is achieved through a reaction between a PEG derivative and propargyl bromide in the presence of a base such as potassium carbonate.

Protection: The carboxyl group of the PEG derivative is protected using t-butyl chloroformate to form the t-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions:

Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.

Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield a carboxyl group.

Common Reagents and Conditions:

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.

Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to hydrolyze the t-butyl ester group under mild acidic conditions.

Major Products:

科学研究应用

Chemical Properties and Mechanism of Action

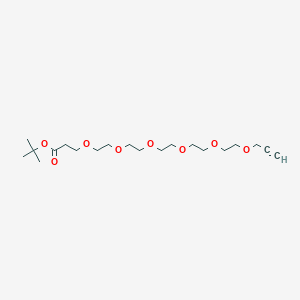

Chemical Structure : Propargyl-PEG6-t-butyl ester consists of a PEG chain with a propargyl functional group and a t-butyl protected carboxyl group. The propargyl group enables it to participate in copper-catalyzed azide-alkyne click chemistry, forming stable triazole linkages with azide-bearing compounds or biomolecules.

Mechanism of Action : The primary mechanism involves the formation of triazole linkages through a highly specific and efficient reaction with azide compounds in the presence of a copper catalyst. This reaction allows for precise modifications of biomolecules and polymers, enhancing their functional properties and stability .

Scientific Research Applications

-

Polymer Chemistry :

- Crosslinking Agent : this compound serves as a crosslinker in synthesizing various polymers and hydrogels. This application is critical for developing materials with tailored mechanical properties and functionalities.

- Table 1: Polymer Applications

Application Type Description Hydrogels Used to create hydrogels for drug delivery. Coatings Enhances adhesion properties in coatings. Biodegradable Polymers Facilitates the synthesis of environmentally friendly polymers.

-

Biological Research :

- Bioconjugation : The compound is utilized to modify proteins and nucleic acids through PEGylation, which improves solubility and stability while allowing site-specific conjugation via the propargyl group.

- Table 2: Bioconjugation Studies

Study Focus Findings Protein Modification Enhanced stability and solubility of proteins. Nucleic Acid Conjugation Improved delivery efficiency in cellular models.

-

Medical Applications :

- Drug Delivery Systems : this compound is used to enhance the pharmacokinetics and biodistribution of therapeutic agents. The PEGylation reduces immunogenicity and prolongs circulation time, improving therapeutic efficacy.

- Case Study Example : In a study involving PEGylated liposomes, researchers demonstrated that incorporating this compound significantly improved the delivery efficiency of anticancer drugs to tumor sites while minimizing systemic toxicity .

-

Industrial Applications :

- Coatings, Adhesives, and Sealants : The compound's properties make it suitable for producing flexible and hydrophilic materials that are essential in various industrial applications.

- Table 3: Industrial Uses

Industry Application Coatings Provides enhanced durability and flexibility. Adhesives Improves bonding strength in adhesive formulations.

作用机制

The mechanism of action of Propargyl-PEG6-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and polymers . The t-butyl ester group can be hydrolyzed under acidic conditions to yield a carboxyl group, which can further participate in various chemical reactions .

相似化合物的比较

Propargyl-PEG4-t-butyl ester: Similar to Propargyl-PEG6-t-butyl ester but with a shorter PEG chain.

Propargyl-PEG8-t-butyl ester: Similar to this compound but with a longer PEG chain.

Propargyl-PEG6-methyl ester: Similar to this compound but with a methyl ester group instead of a t-butyl ester group.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The t-butyl ester group offers better protection and stability compared to the methyl ester group, making it more suitable for various applications .

生物活性

Introduction

Propargyl-PEG6-t-butyl ester is a polyethylene glycol (PEG) derivative characterized by the presence of a propargyl group and a t-butyl protected carboxyl group. This compound has garnered significant attention in biological research due to its unique properties that facilitate biomolecule modification, particularly through click chemistry. The following sections will explore its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Structure and Composition

This compound has the following molecular characteristics:

- Molecular Formula : C20H36O8

- Molecular Weight : 404.495 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 458.4 ± 40.0 °C at 760 mmHg

The structure includes a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications .

The primary mechanism of action involves the formation of stable triazole linkages via copper-catalyzed azide-alkyne click chemistry. This reaction allows for selective and efficient conjugation with azide-bearing compounds or biomolecules, which is crucial for various applications in drug delivery and bioconjugation .

| Property | Value |

|---|---|

| Molecular Formula | C20H36O8 |

| Molecular Weight | 404.495 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 458.4 ± 40.0 °C |

| Functional Groups | Propargyl, t-butyl ester |

Biomolecule Modification

This compound is extensively used to modify proteins and nucleic acids, improving their solubility and stability. The PEGylation process reduces immunogenicity and enhances the pharmacokinetics of therapeutic agents, allowing for prolonged circulation times in biological systems .

Drug Delivery Systems

In drug delivery applications, this compound plays a vital role in enhancing the biodistribution of therapeutic agents. By conjugating drugs with this compound, researchers can achieve targeted delivery while minimizing side effects associated with conventional therapies .

Case Study: PROTAC Development

This compound has been utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents exploit the ubiquitin-proteasome system to selectively degrade target proteins within cells. The incorporation of this PEG-based linker allows for improved solubility and bioavailability of PROTACs, enhancing their efficacy in treating various diseases .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Bioconjugation Efficiency : Research indicates that the use of this compound significantly enhances the efficiency of bioconjugation reactions compared to traditional methods, resulting in higher yields and purity of modified biomolecules .

- Cellular Uptake Studies : In vitro studies demonstrate that cells treated with PEGylated compounds exhibit increased uptake rates, suggesting improved cellular permeability due to the hydrophilic nature of PEG .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that this compound exhibits low toxicity profiles, making it a favorable candidate for further development in therapeutic applications .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQLRBFWIUOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。